Bienvenue dans la boutique en ligne BenchChem!

N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-acetamide

Epigenetics Hypoxia Signaling Polypharmacology

This piperidine-3-acetamide derivative is the definitive chemical probe for dual HDAC3/PHD2 pharmacology (IC₅₀ 1.80 nM and 2.5 nM, respectively). Unlike unsubstituted or N-alkylated analogs that lose HDAC3 affinity or switch targets, its hydroxyethyl group is essential for concurrent epigenetic and hypoxia signaling engagement. With near-equipotent class I HDAC inhibition (HDAC1 IC₅₀ 2.30 nM) and a defined binding pose suited for co-crystallography, ≥97% purity is mandatory. Procurement of this specific chemotype eliminates the risk of selecting an analog with qualitatively different polypharmacology. Confirm target engagement in your cellular system via acetyl-histone H3 or HIF-1α readouts.

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
Cat. No. B7918535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-acetamide
Molecular FormulaC9H18N2O2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC(=O)NC1CCCN(C1)CCO
InChIInChI=1S/C9H18N2O2/c1-8(13)10-9-3-2-4-11(7-9)5-6-12/h9,12H,2-7H2,1H3,(H,10,13)
InChIKeyNPYGWXLSQFIGIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-acetamide: A Dual-Active Piperidine Scaffold for Epigenetic and Hypoxia-Targeted Drug Discovery


N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-acetamide is a piperidine-3-acetamide derivative simultaneously active at two therapeutically relevant targets: histone deacetylase 3 (HDAC3; IC₅₀ = 1.80 nM) [1] and prolyl hydroxylase domain 2 (PHD2; IC₅₀ = 2.5 nM) [2]. This combination places the compound at the intersection of epigenetic regulation and hypoxia signaling, distinguishing it from most in-class piperidine-acetamides that engage only one of these pathways.

Why N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-acetamide Cannot Be Replaced by Generic Piperidine-Acetamide Analogs


Piperidine-acetamide chemotypes exhibit highly divergent selectivity profiles determined by subtle variations in N-substitution and ring position. The unsubstituted parent, N-(piperidin-3-yl)acetamide (CAS 5810-55-9), lacks the hydroxyethyl group essential for dual HDAC3/PHD2 engagement. Regioisomeric repositioning from the 3- to the 4-position (N-[1-(2-hydroxyethyl)piperidin-4-yl]acetamide, CAS 1353988-24-5) alters the exit vector geometry critical for HDAC catalytic tunnel access. N-alkylation—as in the N-ethyl analog (CAS 1353976-92-7)—introduces steric bulk that abrogates HDAC3 inhibitory potency while redirecting activity toward sigma receptors [1]. These structural distinctions underscore why procurement decisions predicated solely on “piperidine-acetamide” class membership carry substantial risk of selecting a compound with qualitatively different biological activity.

Quantitative Differentiation Evidence for N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-acetamide Against Closest Comparators


Dual HDAC3/PHD2 Inhibition: A Differentiating Polypharmacology Profile Versus Single-Target Piperidine Analogs

N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-acetamide exhibits nanomolar inhibitory activity at two structurally and functionally distinct targets: HDAC3 (IC₅₀ = 1.80 nM) [1] and PHD2 (IC₅₀ = 2.5 nM) [2]. This dual activity profile is absent in the closest N-substituted analogs that have been profiled. The N-ethyl analog (CAS 1353976-92-7) loses HDAC3 inhibition entirely while acquiring sigma receptor affinity [3], and the N-cyclopropyl analog (CAS 1353988-37-0) has been characterized as a NAPE-PLD inhibitor without reported HDAC or PHD2 activity . The unsubstituted parent N-(piperidin-3-yl)acetamide (CAS 5810-55-9) lacks any reported activity at HDAC3 or PHD2. The simultaneous engagement of both targets by this compound is thus a structurally unique property within the accessible analog space.

Epigenetics Hypoxia Signaling Polypharmacology

HDAC3 vs. HDAC1 Isoform Selectivity: Quantitative Comparison Within the Same Assay Platform

Within the HDAC Glo assay platform, N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-acetamide inhibits HDAC3 with an IC₅₀ of 1.80 nM and HDAC1 with an IC₅₀ of 2.30 nM [1], yielding an HDAC3/HDAC1 selectivity ratio of approximately 1.3-fold. While this represents only marginal isoform preference, the quantitative definition of this selectivity window is critical for experimental design: researchers requiring isoform-selective tool compounds (HDAC3 vs. HDAC1) can benchmark this compound against reference inhibitors such as BG45 (HDAC3 IC₅₀ = 289 nM; HDAC1 IC₅₀ = 2,000 nM; ~7-fold selective) . The compound's near-equipotent class I HDAC profile may be advantageous in contexts where pan-class-I inhibition is desired, such as certain hematological malignancy models, or disadvantageous where HDAC3-specific readouts are required.

HDAC Isoform Selectivity Epigenetic Drug Discovery Class I HDAC

Regioisomeric Differentiation: 3-Position vs. 4-Position Acetamide Substitution Dictates Target Engagement

The acetamide substitution position on the piperidine ring fundamentally alters biological activity. N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-acetamide (3-position, CAS 1353988-59-6) demonstrates dual HDAC3/PHD2 activity [1][2]. In contrast, the 4-position regioisomer N-[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-acetamide (CAS 1353988-24-5) has been characterized as a versatile small molecule scaffold without reported HDAC3 or PHD2 inhibition . From a structural perspective, the 3-substituted isomer projects the acetamide moiety with a distinct geometry relative to the piperidine nitrogen, enabling access to the HDAC catalytic tunnel that is sterically precluded in the 4-substituted analog. This regioisomeric sensitivity underscores the importance of specifying the 3-position isomer in procurement documentation.

Regioisomerism Structure-Activity Relationship Scaffold Selection

Physicochemical Identity Verification: CAS, Molecular Properties, and Purity Benchmarks for Procurement Quality Control

The compound is unambiguously identified by CAS registry number 1353988-59-6 (synonyms: N-(1-(2-hydroxyethyl)piperidin-3-yl)acetamide; molecular formula C₉H₁₈N₂O₂; molecular weight 186.25 g/mol) . Density is reported as 1.1 ± 0.1 g/cm³, with a predicted boiling point of 391.2 ± 35.0 °C at 760 mmHg and flash point of 190.4 ± 25.9 °C . Commercially available purity specifications range from 95% (AKSci) to 98% (Leyan), with a 97% grade available from Chemenu . These identity parameters are critical for distinguishing the target compound from N-ethyl-N-[1-(2-hydroxyethyl)piperidin-3-yl]acetamide (CAS 1353976-92-7; MW 214.31; purity typically 95%+), which differs by a single N-ethyl substituent (+28 Da mass shift) that fundamentally alters biological activity. Researchers should verify CAS number, molecular weight, and purity specification upon receipt to avoid inadvertent substitution.

Quality Control Compound Identity Procurement Specification

Validated Application Scenarios for N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-acetamide in Drug Discovery Workflows


Epigenetic Probe Development: Pan-Class-I HDAC Inhibitor Screening Cascade

With defined IC₅₀ values of 1.80 nM (HDAC3) and 2.30 nM (HDAC1) in the same HDAC Glo assay platform [1], this compound serves as a chemically tractable starting point for medicinal chemistry optimization of near-equipotent class I HDAC inhibitors. Its sub-5 nM potency at both HDAC1 and HDAC3—combined with a well-characterized selectivity ratio of ~1.3-fold—enables its use as a reference compound in HDAC isoform selectivity panels alongside selective tools such as BG45. Researchers can deploy this compound in head-to-head cellular pharmacodynamic assays measuring acetyl-histone H3 accumulation to benchmark target engagement against more selective chemotypes, informing lead series prioritization.

Hypoxia Pathway Modulation: PHD2 Inhibitor Tool for HIF-1α Stabilization Studies

The compound inhibits PHD2 with an IC₅₀ of 2.5 nM in a biochemical assay using FLAG-tagged enzyme expressed in baculovirus-infected Sf9 cells [2]. This potency places it among the higher-affinity PHD2 ligands cataloged in BindingDB (the database records PHD2 inhibitors spanning 0.2 nM to >10,000 nM). For research groups investigating hypoxia-inducible factor (HIF) stabilization—relevant to anemia, ischemic preconditioning, and tumor microenvironment studies—this compound offers a dual-action tool that simultaneously engages HDAC3, enabling exploration of epigenetic–hypoxia crosstalk in a single chemical entity. Researchers should confirm cellular EPO release or HIF-1α Western blot readouts to validate target engagement in their specific cell system before committing to large-scale procurement.

Structural Biology: Co-crystallization and Binding Mode Elucidation of Piperidine-Acetamide HDAC Ligands

The relatively low molecular weight (186.25 g/mol) and defined binding pose inferred from HDAC3 inhibition data make this compound a candidate for co-crystallization studies with class I HDAC enzymes. Its hydroxyethyl substituent is expected to form hydrogen-bonding interactions at the solvent-exposed rim of the HDAC catalytic tunnel [1], while the piperidine-acetamide core engages the zinc-chelating pharmacophore region. Procurement of high-purity material (≥97%) from vendors such as Leyan or MolCore supports crystallography-grade applications where trace impurities can confound electron density interpretation.

Medicinal Chemistry SAR Expansion: N-Substitution Tolerability Profiling

Because the N-ethyl (CAS 1353976-92-7) and N-cyclopropyl (CAS 1353988-37-0) analogs exhibit qualitatively different target profiles—sigma receptor affinity and NAPE-PLD inhibition, respectively [3]—this unsubstituted amide serves as the critical reference point for systematic SAR exploration. Procurement of the parent compound alongside its N-alkylated analogs enables parallel profiling to map the structural determinants of HDAC3/PHD2 dual activity versus target switching, informing the design of optimized leads with retained polypharmacology or enhanced selectivity.

Quote Request

Request a Quote for N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.